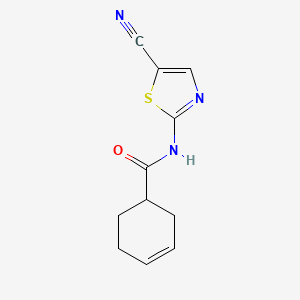

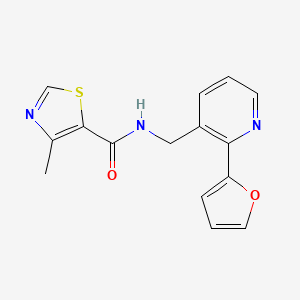

N-(5-cyanothiazol-2-yl)cyclohex-3-enecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to N-(5-cyanothiazol-2-yl)cyclohex-3-enecarboxamide involves several chemical reactions, including condensation reactions and intramolecular cyclization processes. For instance, related compounds have been synthesized through reactions involving cyclohexenyl isothiocyanate with amines, demonstrating the versatility and potential of these chemical processes for creating various amides with significant biological activity (Zhao et al., 2014). Additionally, the synthesis of oxazoles through copper-catalyzed intramolecular cyclization of functionalized enamides showcases a method that could be adapted for the synthesis of N-(5-cyanothiazol-2-yl)cyclohex-3-enecarboxamide (S. V. Kumar et al., 2012).

Molecular Structure Analysis

The structure of compounds similar to N-(5-cyanothiazol-2-yl)cyclohex-3-enecarboxamide has been characterized using various analytical techniques such as IR, NMR, and X-ray crystallography. These studies reveal intricate details about the molecular configuration, crystal structure, and intramolecular interactions, which are crucial for understanding the chemical behavior and reactivity of these compounds. For example, the crystal structure analysis of related compounds highlights the presence of hydrogen bonds that stabilize the crystal structure (Zhao et al., 2014).

Chemical Reactions and Properties

N-(5-cyanothiazol-2-yl)cyclohex-3-enecarboxamide and its derivatives undergo various chemical reactions, leading to a broad spectrum of biological and chemical properties. For instance, the cyclization of functionalized cyclic enaminones to produce tetrahydroindazol-4(5H)ones demonstrates the compound's reactivity and potential for generating structurally diverse derivatives (E. Ashry et al., 2019).

Applications De Recherche Scientifique

Catalysts for Selective Hydrogenation

Research has demonstrated the utilization of catalysts in the selective hydrogenation of phenol to cyclohexanone, a crucial intermediate in polyamide manufacture. A catalyst comprising Pd nanoparticles supported on mesoporous graphitic carbon nitride exhibited high activity and selectivity under mild conditions without additives, achieving over 99% conversion and selectivity at 65°C in aqueous media (Yong Wang et al., 2011).

Synthesis of Cyclohexenes

Phosphine-catalyzed annulations of α-alkylallenoates with activated olefins have been employed for the efficient synthesis of cyclohexenes. This method demonstrated excellent yields and moderate to high diastereoselectivities, highlighting the versatility of phosphine catalysis in organic synthesis (Y. S. Tran & O. Kwon, 2007).

Enaminones as Intermediates

Functionalized enaminones have been identified as valuable intermediates for the synthesis of diverse organic compounds, such as tetrahydroindazol-4(5H)one and 7-thione. These compounds are formed through reactions involving carbon disulfide and hydrazine hydrate, showcasing the adaptability of enaminones in organic synthesis (E. Ashry et al., 2019).

Polyamides with Corrosion Inhibitive Properties

A study on thiazole-based polyamides containing diarylidenecyclohexanone moiety revealed their synthesis through low-temperature solution polycondensation. These polyamides displayed excellent thermal properties and significant corrosion inhibitive properties on carbon steel, indicating their potential industrial applications (K. Aly et al., 2014).

Propriétés

IUPAC Name |

N-(5-cyano-1,3-thiazol-2-yl)cyclohex-3-ene-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3OS/c12-6-9-7-13-11(16-9)14-10(15)8-4-2-1-3-5-8/h1-2,7-8H,3-5H2,(H,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNZDDUKMJRYPIW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC=C1)C(=O)NC2=NC=C(S2)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-cyanothiazol-2-yl)cyclohex-3-enecarboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(2-Fluoroethyl)-5-iodopyrazol-3-yl]methanol](/img/structure/B2495124.png)

![2-(2,4-dichlorophenoxy)-N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)acetamide](/img/structure/B2495125.png)

![1-benzyl-N,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2495135.png)

![1-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(4-fluorobenzyl)urea](/img/structure/B2495136.png)

![(E)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide](/img/structure/B2495139.png)

![4-(2-Azabicyclo[2.2.1]heptan-2-ylmethyl)quinoline](/img/structure/B2495141.png)

![7-[2-(1,3-Benzoxazol-2-ylsulfanyl)ethyl]-8-[4-(3-chlorophenyl)piperazin-1-yl]-1,3-dimethylpurine-2,6-dione](/img/no-structure.png)